molecular formula C21H18N4O2 B11073446 N-benzyl-5-cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-benzyl-5-cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11073446
M. Wt: 358.4 g/mol
InChI Key: HXINVIKOEZYWII-UHFFFAOYSA-N
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Description

N-benzyl-5-cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring.

    Introduction of Functional Groups:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-5-cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-5-cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-5-cyano-4-methyl-1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but lacks the 4-methyl group on the phenyl ring.

    N-benzyl-5-cyano-4-methyl-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

N-benzyl-5-cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the 4-methyl group on the phenyl ring, for example, can influence the compound’s steric and electronic properties, potentially leading to different interactions with molecular targets.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-benzyl-5-cyano-4-methyl-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H18N4O2/c1-14-8-10-17(11-9-14)25-21(27)18(12-22)15(2)19(24-25)20(26)23-13-16-6-4-3-5-7-16/h3-11H,13H2,1-2H3,(H,23,26)

InChI Key

HXINVIKOEZYWII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C(=N2)C(=O)NCC3=CC=CC=C3)C)C#N

Origin of Product

United States

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